Aluminum;arsorate;octahydrate
Description
Significance in Advanced Materials Chemistry and Environmental Geochemistry
Hydrated aluminum arsenate systems hold considerable importance in both advanced materials chemistry and environmental geochemistry. In materials science, while aluminum arsenide (AlAs) is well-known for its semiconductor properties in devices like HEMT transistors, the applications for aluminum arsenate are different. wikipedia.orgazom.com Aluminum arsenate itself has been utilized in the manufacturing of pesticides and wood preservatives. qsstudy.comsmolecule.com The study of aluminum-arsenic compounds is also foundational for developing precursors to aluminum-arsenic containing semiconducting materials. dtic.mil
The more significant role of hydrated aluminum arsenates lies in environmental geochemistry. Arsenic is a toxic and carcinogenic element released into the environment from both natural sources, like weathering of minerals, and anthropogenic activities, such as mining and agriculture. plos.orglyellcollection.orgscispace.com The mobility and bioavailability of arsenic in soils and aquatic systems are largely controlled by its interaction with metal oxides, particularly those of iron (Fe), aluminum (Al), and manganese (Mn). researchgate.net The formation of stable, insoluble compounds like aluminum arsenate is a key process for arsenic immobilization. researchgate.net Coprecipitation with aluminum hydroxides is an effective technique for removing arsenic from polluted waters. acs.org The presence of aluminum can retard the crystallization of other minerals, leading to the formation of short-range ordered materials with large surface areas that readily sequester arsenate. acs.org Understanding the thermodynamics and kinetics of aluminum arsenate formation, such as the dissolution of amorphous phases like AlAsO₄·3.5H₂O, is critical for modeling arsenic's fate in contaminated sites. researchgate.net
Historical Context of Aluminum Arsenate Research
The scientific investigation of aluminum arsenate compounds has evolved over many decades, driven by interests in mineralogy, synthesis, and structural chemistry.
Early research focused on identifying and synthesizing new forms of hydrated aluminum arsenates. In 1954, a synthetic hydrate (B1144303) of aluminum arsenate with the formulation Al₂O₃·3As₂O₅·10H₂O was produced using a hydrothermal method. wikipedia.org A few years later, in 1959, a new modification of aluminum orthoarsenate was reported, obtaining both amorphous and crystalline forms by heating samples to various temperatures. wikipedia.org Seminal investigations in the mid-1960s by Beachley and Coates utilized alkane elimination reactions to prepare dimeric aluminum-arsenic species, which laid foundational work in the synthesis of Group 13-15 compounds. dtic.mil The naturally occurring mineral mansfieldite (AlAsO₄·2H₂O) has long been a subject of study, and its hydrothermal preparation has been achieved, revealing a three-dimensional network structure. researchgate.net Another naturally occurring hydrous aluminum arsenate, bulachite, was first described in 1983 as forming aggregates of fine white needles. iucr.org
The methods used to characterize aluminum-arsenate systems have grown increasingly sophisticated, allowing for a deeper understanding of their complex structures. Early studies established orthorhombic unit cells from rotation and Weissenberg studies. geoscienceworld.org For many years, X-ray diffraction (XRD) has been a primary tool for identifying crystalline phases and determining structures. iucr.orgresearchgate.net
However, the often poor crystallinity and complex nature of many hydrated aluminum arsenates required more advanced techniques. The structures of minerals like bulachite, which consists of two intimately mixed hydrated aluminum arsenate phases, were solved using a combination of low-dose electron diffraction tomography and synchrotron powder X-ray diffraction. researchgate.netiucr.org For other complex, beam-sensitive minerals like penberthycroftite, synchrotron single-crystal diffraction data was essential for solving the structure. cambridge.org
Spectroscopic methods have also been crucial. Fourier-transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS) have been used to investigate the bonding and surface interactions involved in arsenate adsorption onto aluminum-containing materials. nih.gov For novel synthetic aluminum-arsenic compounds, characterization has relied on a suite of techniques including ¹H, ¹³C, and ²⁷Al NMR spectroscopy, in addition to single-crystal X-ray analysis. dtic.mil These evolving methodologies have been instrumental in moving from basic identification to a detailed, molecular-level understanding of aluminum-arsenate interactions.
Data Tables
Table 1: Properties of Aluminum Arsorate Octahydrate (AlAsO₄·8H₂O)
| Property | Value | Source |
|---|---|---|
| IUPAC Name | aluminum;arsorate;octahydrate | americanelements.com |
| Compound Formula | AlAsH₁₆O₁₂ | americanelements.com |
| Molecular Weight | 310.02 g/mol | americanelements.com |
| Appearance | White crystals | americanelements.com |
| Density | 3.25 g/cm³ | americanelements.comwikipedia.org |
| Melting Point | 1000 °C | americanelements.com |
| Solubility in H₂O | Insoluble | americanelements.com |
| CAS Number | 60763-04-4 | wikipedia.org |
Table 2: Selected Hydrated Aluminum Arsenate Minerals
| Mineral Name | Ideal Chemical Formula | Crystal System | Source |
|---|---|---|---|
| Mansfieldite | AlAsO₄·2H₂O | Orthorhombic | researchgate.net |
| Bulachite | [Al₆(AsO₄)₃(OH)₉(H₂O)₄]·2H₂O | Orthorhombic | researchgate.netiucr.org |
| Penberthycroftite | [Al₆(AsO₄)₃(OH)₉(H₂O)₅]·8H₂O | Monoclinic | cambridge.org |
Structure
2D Structure
Properties
IUPAC Name |
aluminum;arsorate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.AsH3O4.8H2O/c;2-1(3,4)5;;;;;;;;/h;(H3,2,3,4,5);8*1H2/q+3;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNKHEXWDMIYLG-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-][As](=O)([O-])[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlAsH16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647789 | |
| Record name | Aluminium arsorate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60763-04-4 | |
| Record name | Aluminium arsorate--water (1/1/8) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparation Techniques
Controlled Precipitation and Hydrothermal Synthesis Approaches
Controlled precipitation is a foundational technique for synthesizing aluminum arsenate. It typically involves the reaction of a soluble aluminum salt, such as aluminum sulfate (B86663) or aluminum nitrate (B79036), with a soluble arsenate salt, most commonly sodium arsenate. assignmentpoint.comqsstudy.com The reaction leads to the precipitation of aluminum arsenate hydrate (B1144303) from the solution. The octahydrate phase is known to precipitate instantaneously when the pH is carefully maintained within a controlled range of 5.5 to 6.5.
A specific method for producing amorphous aluminum arsenate involves reacting aluminum nitrate and arsenic acid at a molar ratio of 1:(0.5-1.05). google.com The reaction is conducted at ambient temperatures (15-25°C), and neutralization is carried out with an alkaline reagent like ammonia (B1221849) to a final pH of 5-6. google.com This process is noted for its reduced synthesis time of 2-5 hours compared to methods requiring boiling for up to 48 hours. google.com
Hydrothermal synthesis is another key method, particularly for obtaining well-defined crystalline forms of aluminum arsenate. assignmentpoint.comqsstudy.com This technique involves subjecting the reactant mixture to elevated temperatures and pressures in a sealed vessel, known as an autoclave. These conditions facilitate the dissolution and recrystallization of materials, leading to products with higher crystallinity and defined morphology. assignmentpoint.com For instance, a synthetic hydrate of aluminum arsenate with the formula Al₂O₃·3As₂O₅·10H₂O has been produced using a hydrothermal method. wikipedia.orgqsstudy.com While not the octahydrate, this demonstrates the utility of hydrothermal routes in accessing various hydrated phases of aluminum arsenate.
Analogous synthesis for other metal arsenate octahydrates, such as those in the vivianite (B12648973) group, provides further insight into controlled synthesis. copernicus.org One such method involves slowly adding an arsenate solution to a hot (80°C) metal sulfate solution under vigorous stirring, followed by aging the resulting precipitate in deionized water at the same temperature for an extended period, such as 30 days, while maintaining a pH between 5.5 and 6.0. copernicus.org
Novel Synthesis Routes for Tailored Aluminum Arsenate Octahydrate Materials
While precipitation and hydrothermal methods are the conventional routes, research into advanced materials synthesis offers potential novel pathways for creating aluminum arsenate materials with tailored properties. These emerging techniques, though not always directly applied to the octahydrate form, indicate the direction of future synthesis strategies.
Sol-gel synthesis is one such advanced method. It has been employed to create mesoporous aluminum magnesium oxide composites with high surface areas for the efficient removal of arsenic from water. researchgate.net This technique allows for precise control over the material's porosity and composition, which could be adapted to create tailored aluminum arsenate structures. researchgate.net
The synthesis of Metal-Organic Frameworks (MOFs) represents another frontier. researchgate.net MOFs are highly porous materials with exceptionally large surface areas. Specific MOFs, such as MIL-125(Ti), have been synthesized via solvothermal methods for arsenic adsorption. researchgate.net The principles of MOF synthesis, which involve the self-assembly of metal ions and organic linkers, could potentially be extended to create novel crystalline structures containing aluminum and arsenate.
Furthermore, mechanochemical synthesis is gaining attention as a scalable and environmentally friendly method for producing MOFs and other materials, often with minimal or no solvent. eeer.org This solid-state grinding technique could be explored as a novel, direct route to synthesize aluminum arsenate compounds, potentially offering different phase compositions or morphologies compared to traditional solution-based methods. eeer.org
Crystallographic and Spectroscopic Elucidation of Structure
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a foundational technique for characterizing crystalline materials. It provides information on the unit cell dimensions, crystal system, and phase purity of a compound. uwaterloo.capulstec.net
Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid. uwaterloo.capulstec.netuol.de By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can determine the precise arrangement of atoms within the unit cell—the fundamental repeating block of a crystal. fzu.cz This analysis yields critical data, including unit cell parameters (the lengths of the cell edges a, b, c and the angles between them α, β, γ), bond lengths, and bond angles. uhu-ciqso.es
Table 1: Illustrative Crystallographic Data for Arsenuranospathite
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnn2 |
| a (Å) | 29.9262 |
| b (Å) | 7.1323 |
| c (Å) | 7.1864 |
| Volume (ų) | 1533.9 |
Source: Data for arsenuranospathite, an aluminum uranyl arsenate hydrate (B1144303), presented for illustrative purposes. researchgate.net
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and confirm the structure of a material. researchgate.net Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline compound. researchgate.net
PXRD is crucial for confirming the phase purity of synthesized aluminum arsenate hydrates and for studying structural changes, such as those induced by heating and dehydration. cambridge.org For example, in situ synchrotron PXRD experiments on the hydrated aluminum arsenate minerals bettertonite and penberthycroftite have been used to monitor their transformation upon heating, showing a transition from bettertonite to penberthycroftite between 67°C and 87°C. cambridge.org The diffraction pattern consists of peaks at specific angles (2θ), which correspond to characteristic interplanar spacings (d-values) within the crystal lattice.
Aluminum arsenate (AlAsO₄) exhibits polymorphism, meaning it can exist in different crystal structures. Two of the most significant are analogues of the silica (B1680970) polymorph α-quartz and the titanium dioxide polymorph rutile. qsstudy.comwikipedia.org
The α-quartz structure type is adopted by AlAsO₄ under ambient conditions. wikipedia.orgmdpi.com This structure is characterized by a three-dimensional framework of corner-sharing AlO₄ and AsO₄ tetrahedra, forming a helical chain along the c-axis. mdpi.com The piezoelectric properties of materials with this structure are linked to structural distortions, such as the intertetrahedral bridging angle. mdpi.com
Under conditions of high pressure (e.g., 9 GPa) and high temperature, AlAsO₄ can transform into a rutile-type structure. qsstudy.comarxiv.org In this denser configuration, both the aluminum and arsenic atoms are six-coordinate, a significant change from the four-coordinate tetrahedral arrangement in the quartz-like phase. qsstudy.comwikipedia.org
Advanced X-ray Absorption Spectroscopy (XAS) Studies
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific atom within a material. It is particularly valuable for materials that may be amorphous or have complex local environments. The technique is often divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
EXAFS is used to determine the local atomic environment around a central atom, providing details on the identity, number, and distance of neighboring atoms. mdpi.comudel.edu This is achieved by analyzing the fine structure oscillations in the X-ray absorption coefficient well above an absorption edge.
In the context of aluminum arsenate, EXAFS studies at the arsenic K-edge (11867 eV) are used to probe the coordination environment of the arsenic atoms. udel.edu These studies consistently show that the arsenate group (AsO₄) acts as the fundamental unit, with As(V) in a tetrahedral coordination with oxygen atoms at a distance of approximately 1.68 to 1.77 Å. udel.eduufc.br The power of EXAFS lies in its ability to probe beyond the first coordination shell to identify the next-nearest neighbors, such as aluminum atoms, which is crucial for understanding how arsenate binds to aluminum-containing phases. mdpi.comnih.gov
A key parameter derived from EXAFS analysis is the interatomic distance between the central arsenic atom and the neighboring aluminum atoms in the second coordination shell. This As-Al distance is a direct indicator of the binding mechanism.
Studies on arsenate adsorbed onto various aluminum oxides and hydroxides, as well as on reference minerals like mansfieldite (AlAsO₄·2H₂O), consistently report As-Al interatomic distances in the range of approximately 3.1 Å to 3.3 Å. mdpi.comufc.brnih.govung.sigatech.edu This distance is characteristic of an inner-sphere, bidentate binuclear complex, where an arsenate tetrahedron bridges two adjacent aluminum octahedra on the mineral surface. ufc.brnih.gov The table below summarizes experimentally determined As-Al distances from several EXAFS studies.
Table 2: Experimentally Determined As-Al Interatomic Distances from EXAFS Studies
| System | As-Al Interatomic Distance (Å) | Reference |
|---|---|---|
| Arsenate on Gibbsite/Bayerite | ~3.2 | mdpi.com |
| Arsenate on γ-alumina | 3.13 ± 0.04 | gatech.edu |
| Aged As(V) on aluminum oxide | 3.11 - 3.14 | ung.si |
| Mansfieldite (AlAsO₄·2H₂O) | 3.15 | ung.si |
| As(III) on gibbsite | ~3.2 | ufc.br |
These findings from EXAFS spectroscopy provide detailed, atomic-level insight into the structure that complements the long-range order information obtained from X-ray diffraction. mdpi.comgatech.edu
Table 3: List of Compound Names Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Aluminum arsenate octahydrate | AlAsO₄·8H₂O |
| Aluminum arsenate | AlAsO₄ |
| Mansfieldite | AlAsO₄·2H₂O |
| Arsenuranospathite | Al[(UO₂)(AsO₄)]₂F(H₂O)₂₀ |
| Bettertonite | [Al₆(AsO₄)₃(OH)₉(H₂O)₅]·11H₂O |
| Penberthycroftite | [Al₆(AsO₄)₃(OH)₉(H₂O)₅]·8H₂O |
| α-quartz | SiO₂ |
| Rutile | TiO₂ |
| Gibbsite | Al(OH)₃ |
| Bayerite | Al(OH)₃ |
| γ-alumina | γ-Al₂O₃ |
Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment
Probing Inner-Sphere and Outer-Sphere Complex Formation
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic structure around a specific element, making it ideal for investigating the formation of surface complexes, such as those involving arsenate and aluminum. In the context of arsenate interacting with aluminum-containing phases like aluminum hydroxide (B78521), EXAFS can distinguish between inner-sphere and outer-sphere complexes.
Inner-sphere complexes involve a direct bond between the arsenate ion and the aluminum center, without any intervening water molecules. udel.edu In contrast, outer-sphere complexes are characterized by one or more layers of water molecules separating the arsenate and aluminum ions, with the interaction being primarily electrostatic.
Research on the adsorption of arsenate (As(V)) onto aluminum oxides and hydroxides demonstrates the formation of highly stable inner-sphere complexes. udel.edunih.gov EXAFS data consistently show an As(V)-Al bond distance of approximately 3.11 to 3.2 Å, which is indicative of a bidentate binuclear configuration where two oxygen atoms of an arsenate tetrahedron bond to two separate aluminum centers on the surface. nih.govnsf.govmdpi.com
Studies have shown that while inner-sphere complexes are predominant for As(V) under a wide range of pH conditions, the co-occurrence of outer-sphere complexes is also possible. nih.govmdpi.com The coordination number for the aluminum shell derived from EXAFS fitting is often found to be less than the expected value of 2 for a purely bidentate binuclear complex, suggesting that a fraction of the arsenate may be present as outer-sphere species, which are not directly detected by EXAFS due to their longer As-Al distances (>5 Å). nsf.govmdpi.com The relative proportion of inner- and outer-sphere complexes can be influenced by factors such as pH and ionic strength. udel.edunih.gov For instance, at a pH below 5, the formation of inner-sphere complexes is generally favored. udel.edu
Table 1: Representative EXAFS-derived Structural Parameters for Arsenate Adsorbed on Aluminum Hydroxide Surfaces
| Mineral Surface | As-O Distance (Å) | As-Al Distance (Å) | Al Coordination Number (CN) | Reference |
| Gibbsite | 1.68 | 3.21 | 1.2 | nsf.gov |
| Bayerite | 1.68 | 3.22 | 1.5 | nsf.gov |
| γ-Al₂O₃ | - | ~3.11 | - | nih.gov |
Note: The coordination number (CN) of Al being less than 2 suggests the co-existence of outer-sphere complexes alongside the dominant inner-sphere bidentate binuclear species.
X-ray Absorption Near-Edge Structure (XANES) for Oxidation State and Electronic Structure
X-ray Absorption Near-Edge Structure (XANES) spectroscopy, which analyzes the region near an absorption edge, provides critical information about the oxidation state and local geometry of the absorbing atom. uu.nl For arsenic-containing compounds, the As K-edge XANES spectrum is particularly sensitive to the arsenic oxidation state.
The energy position of the "white line," the most intense peak at the absorption edge, is a primary indicator of the oxidation state. msu.ru For arsenate compounds, where arsenic is in the +5 oxidation state (As(V)), the white line appears at a significantly higher energy than for arsenite compounds, where arsenic is in the +3 state (As(III)). msu.ruacs.org The white line energy for As(V) compounds typically falls in the range of 11872.6 to 11875.3 eV, whereas for As(III) compounds, it is observed between 11870.0 and 11871.7 eV. msu.ru This energy shift of 2-3 eV for every unit change in oxidation state arises because core electrons are more tightly bound to the nucleus in a more oxidized atom, requiring more energy for excitation. msu.ru
In studies of arsenate adsorption on aluminum oxide, XANES spectra confirm that the arsenic is predominantly in the As(V) state. researchgate.net Furthermore, the features of the XANES spectrum can provide insights into the coordination environment. While subtle, differences in the XANES features for inner-sphere versus outer-sphere complexes have been observed, corroborating findings from adsorption envelope data. udel.edunih.gov For As(V) adsorbed on γ-Al₂O₃, the XANES features show little significant difference across various reaction conditions, supporting the predominance of inner-sphere complexation. udel.edu
Table 2: Typical As K-edge XANES White Line Energies for Different Arsenic Species
| Arsenic Species/Compound | Oxidation State | White Line Energy (eV) | Reference |
| As(III)-sulfur compounds | +3 | 11870.0 ± 0.5 | msu.ru |
| Arsenite [As(III)] | +3 | ~11871.1 | msu.ru |
| Arsenobetaine/Arsenocholine | +5 | 11872.6 ± 0.5 | msu.ru |
| Arsenate [As(V)] | +5 | ~11874.7 | msu.ru |
Vibrational Spectroscopy Characterization
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecular bonds. wikipedia.org These methods are essential for characterizing the functional groups present in aluminum arsenate octahydrate, particularly the arsenate (AsO₄³⁻) tetrahedra and the water molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. wikipedia.orgmdpi.com The resulting spectrum is a chemical fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. mdpi.com
For aluminum arsenate octahydrate, the FTIR spectrum is expected to be dominated by vibrations of the arsenate group and the water molecules (both coordinated and lattice water). The free arsenate ion (AsO₄³⁻) with tetrahedral symmetry has four fundamental vibrational modes, though not all are infrared active. In the solid state, distortions from ideal symmetry can cause these modes to become active and split.
Key spectral regions for AlAsO₄·8H₂O include:
O-H Stretching: A broad and intense band is expected in the 3000-3600 cm⁻¹ region, characteristic of the stretching vibrations of the hydrogen-bonded water molecules and hydroxyl groups. researchgate.net
H-O-H Bending: The bending vibration of water molecules typically appears around 1640 cm⁻¹. researchgate.net
As-O Stretching: The antisymmetric stretching vibration (ν₃) of the AsO₄ group is expected to be a strong band, typically observed in the 800-900 cm⁻¹ range for arsenate minerals. nih.gov The symmetric stretch (ν₁) may also appear as a weaker band.
Al-OH Vibrations: Stretching and bending vibrations involving Al-OH bonds would appear at lower frequencies, with stretching often seen above 3400 cm⁻¹ and bending modes at lower wavenumbers. researchgate.net
Table 3: Expected FTIR Absorption Bands for Aluminum Arsenate Octahydrate
| Wavenumber Range (cm⁻¹) | Assignment | Bond Type |
| 3000 - 3600 | O-H Stretching | H₂O, Al-OH |
| ~1640 | H-O-H Bending | H₂O |
| 800 - 900 | As-O Antisymmetric Stretching (ν₃) | AsO₄³⁻ |
| < 700 | As-O Bending Modes (ν₄, ν₂) & Al-O Vibrations | AsO₄³⁻, Al-O |
Raman Spectroscopy for Bond Characterization
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. stellarnet.us It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for characterizing the As-O bonds in the arsenate tetrahedron. researchgate.net
In a study of synthetic arsenates isostructural with variscite, including aluminum arsenate dihydrate (AlAsO₄·2H₂O, the mineral mansfieldite), Raman spectroscopy was used to probe the AsO₄³⁻ bonding environment. researchgate.net The key findings are directly relevant to understanding the arsenate group in the octahydrate form.
The Raman spectrum of AlAsO₄·2H₂O shows distinct bands for the arsenate group:
The strongest band is the symmetric stretching mode (ν₁) of the AsO₄³⁻ tetrahedron. Its position is sensitive to the electronegativity of the coordinating cation. For AlAsO₄·2H₂O, this peak is observed at a high wavenumber compared to iron, indium, or gallium arsenates, indicating strong As-O bonding interactions. researchgate.net
Antisymmetric stretching (ν₃) and bending modes (ν₂ and ν₄) of the AsO₄³⁻ group also appear, often as multiple bands due to solid-state effects. nih.gov
Vibrations related to the Al-O bonds and the lattice modes occur at lower frequencies.
The hydroxyl stretching region shows sharp bands for metal-hydroxyl groups and broader features for water molecules, with positions indicating the strength of hydrogen bonding. researchgate.net
Raman spectroscopy provides a unique fingerprint for the compound, allowing for clear identification and detailed characterization of the covalent bond character within the arsenate anion as influenced by its crystalline environment. stellarnet.usresearchgate.net
Table 4: Representative Raman Band Assignments for Aluminum Arsenate (based on Mansfieldite, AlAsO₄·2H₂O)
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Reference |
| ~3536 | Metal-Hydroxyl Stretching | O-H Stretch | researchgate.net |
| 3100, 2888 | Water Stretching | O-H Stretch | researchgate.net |
| >900 | As-O Symmetric Stretching (ν₁) | AsO₄³⁻ | researchgate.net |
| 800 - 900 | As-O Antisymmetric Stretching (ν₃) | AsO₄³⁻ | researchgate.netresearchgate.net |
| ~460 | As-O Bending (ν₄) | AsO₄³⁻ | researchgate.net |
| ~330 | As-O Bending (ν₂) | AsO₄³⁻ | nih.gov |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become an essential method for investigating the properties of arsenate adsorption on aluminum-containing surfaces, such as alumina (B75360) (Al₂O₃). mdpi.comdntb.gov.ua These first-principles calculations allow for the modeling of inner-sphere complex geometries, providing a molecular-level understanding of bonding and reactivity. dntb.gov.uaresearchgate.net DFT studies can confirm or challenge interpretations of experimental data and help refine empirical models by analyzing charge density and electronic structures. mdpi.comdntb.gov.ua
Analysis of the electronic structure through DFT provides a detailed picture of the bonding between arsenate and aluminum surfaces. The projected density of states (PDOS) is a key tool used to analyze orbital-based descriptions of bonding. mdpi.comdntb.gov.ua For instance, in the case of arsenate adsorption on the α-Al₂O₃ (012) surface, the most stable configuration (A3-HHBB) involves singly-coordinated oxygen functional groups forming bonds with the arsenic atom at distances of 1.718 Å and 1.766 Å. mdpi.com The PDOS analysis of these oxygen atoms reveals favorable and similar bonding patterns, confirming the stability of this configuration. mdpi.comresearchgate.net
Arsenate (As(V)) and antimonate (B1203111) (Sb(V)) share a common sp³d electron configuration, but their coordination behaviors differ. mdpi.com The higher coordination number of antimony means its surface complexes retain more distal ligands. mdpi.com While both arsenate and antimonate adsorbates exhibit significant distortions from their ideal geometries upon binding to alumina surfaces, the impact of these distortions varies. mdpi.com In arsenate, the coordination number is nearly 5, creating a trigonal bipyramidal environment, with the O(surf)–As–O(surf) angle deviating significantly from the ideal tetrahedral angle of 109.5°. mdpi.com
DFT calculations are used to explore various possible adsorption configurations of arsenate on hydrated alumina surfaces and to determine their relative stabilities through adsorption energies (E_ads). mdpi.comresearchgate.net Experimental studies, including Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, consistently show that when arsenate binds to α-alumina, γ-alumina, and gibbsite, it preferentially forms inner-sphere complexes. mdpi.comudel.edunsf.gov The average As(V)–O(surf) bond distance is found to be around 1.68-1.69 Å, with a coordination number for arsenic of approximately 4. mdpi.com The average Al–As distance for this inner-sphere adsorption is about 3.2 Å. mdpi.com
Two primary inner-sphere binding configurations are considered for arsenate on aluminum surfaces:
Bidentate Mononuclear (BM): Two oxygen atoms from the arsenate molecule bind to a single aluminum atom on the surface. This is also referred to as an edge-sharing configuration. mdpi.comudel.edu
Bidentate Binuclear (BB): Two oxygen atoms from the arsenate molecule bind to two separate aluminum atoms on the surface. This is also known as a corner-sharing configuration. mdpi.comudel.edu
DFT calculations consistently show that the bidentate binuclear (BB) configuration is energetically more favorable than the bidentate mononuclear (BM) configuration for arsenate adsorption on alumina surfaces. mdpi.comdntb.gov.ua This theoretical finding aligns with experimental observations from EXAFS data. mdpi.com For example, on one model alumina surface (the A3 surface), the two BB configurations studied are 0.47 eV and 1.05 eV lower in energy, respectively, than the BM structure. mdpi.com
Table 1: Calculated Adsorption Energies (E_ads) for Arsenate Configurations on Alumina Surfaces This interactive table provides a summary of adsorption energies for different arsenate configurations on various alumina surface models as determined by DFT calculations. A more negative value indicates a more favorable adsorption.
| Surface Model | Configuration Type | Adsorption Energy (E_ads) in eV | Source |
|---|---|---|---|
| A3 | Hill-Hill Bidentate Binuclear (HHBB) | -1.15 | mdpi.com |
| A3 | Hill-Valley Bidentate Binuclear (HVBB) | -0.68 | mdpi.com |
| A3 | Hill-Valley Bidentate Mononuclear (HVBM) | -0.21 | mdpi.com |
| C3 | Hill-Hill Bidentate Binuclear (HHBB) | -0.23 | mdpi.com |
| C3 | HVBM (optimizes to HHBB) | -0.80 | mdpi.com |
| C4 | Hill-Hill Bidentate Binuclear (HHBB) | -1.11 | mdpi.com |
| C4 | Hill-Hill Valley Tridentate Binuclear (HHVTB) | -0.96 | mdpi.com |
While DFT calculations confirm the preference for the BB configuration, the optimized geometries reveal significant distortions from the ideal tetrahedral geometry around the arsenic atom. mdpi.comdntb.gov.ua For instance, the O(surf)–As–O(surf) angle in some configurations can be as low as 92.6°, far from the ideal 109.5°. mdpi.com This finding suggests that reactivity is influenced not only by coordination arguments but also by steric factors. mdpi.comdntb.gov.uadntb.gov.ua The most favorable arsenate configurations are those where the O(surf)–As–O(surf) angle is closest to the ideal tetrahedral angle, indicating that the system seeks to minimize steric strain. mdpi.com The rigidity of the surface model plays a crucial role in these steric interactions. dntb.gov.ua
Two common types of models are used in DFT studies of surfaces: small cluster models and periodic slab models. mdpi.comresearchgate.net
Cluster Models: These use a small number of atoms (e.g., two metal atoms and 10-14 oxygen atoms) to represent the metal oxide surface. mdpi.com While they can be useful for determining bonding interactions, they inherently lack long-range crystalline order. mdpi.comnih.gov Studies have noted that small metal clusters may not always correctly mimic the full surface adsorption process. mdpi.com
Periodic Slab Models: These use a 2D infinite slab of the crystal to represent the surface, overcoming the lack of long-range order found in cluster models. nih.gov This approach reduces the over-relaxation of atoms and provides a more rigid and realistic representation of the mineral surface. mdpi.comnih.gov
First-principles calculations are a powerful method for determining key thermodynamic parameters that govern chemical reactions and stability. dntb.gov.uamdpi.com These calculations can provide data on formation enthalpies, Gibbs free energies, and reaction energies without prior experimental input. aps.orgarxiv.org
For arsenate interacting with hydroxide (B78521) surfaces, the Gibbs free energies of activation and reaction have been calculated for the conversion between different adsorbed states. nih.gov These calculations show that while bidentate complexes are energetically lower (more stable) than monodentate ones, there are significant energy barriers for their formation. nih.gov
Table 2: Selected Thermodynamic Parameters for Arsenate-Hydroxide Interactions This interactive table summarizes Gibbs Free Energy values for key reaction steps in the adsorption of arsenate on ferric hydroxide surfaces, as determined by computational modeling. These values provide insight into the kinetics and thermodynamics of the process.
| Reaction Step | Gibbs Free Energy of Activation (kJ/mol) | Gibbs Free Energy of Reaction (kJ/mol) | Source |
|---|---|---|---|
| Physical Adsorption to Monodentate Complex | 62 to 73 | -23 to -38 | nih.gov |
The standard enthalpy of formation (ΔfH⦵298) for anhydrous aluminum arsenate is -1431.1 kJ/mol. wikipedia.org The solubility product (Ksp) for a hydrated form, AlAsO₄·3.5H₂O, has been determined to be 10⁻¹⁸.⁰⁶. wikipedia.org These fundamental thermodynamic values are crucial for predicting the compound's stability and behavior in various environments.
Adsorption Geometries and Energetics on Aluminum Surfaces
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between particles over time, MD can reveal detailed information about the dynamics and stability of materials.
MD simulations have been employed to investigate the behavior of water and ions at the interface between aluminum-containing materials and aqueous solutions of arsenate. These simulations are crucial for understanding the adsorption processes and the structural arrangement of water molecules and ions at the surface.
Studies on the γ-alumina/water interface have shown that the crystallographic termination of the alumina surface significantly influences the structure and dynamics of interfacial water. nih.gov For instance, the acs.org surface of γ-alumina tends to induce longer-lasting interactions with water molecules compared to the acs.org surface. nih.gov The presence of solutes like arsenate can cause substantial restructuring of the interfacial water, a more significant effect than changes in surface charge density alone. mdpi.com This suggests that the arsenate ions in the vicinity of an aluminum surface will heavily influence the local water structure, which in turn mediates the interaction between the aluminum and arsenate ions.
First-principles MD simulations of water on α-Al₂O₃ (0001) have identified both molecular and dissociative adsorption of water, with the latter being energetically favored. mdpi.com These simulations also suggest that at high water coverages, more complex behaviors like the interchange of adsorbed and lattice oxygen can occur. mdpi.com In the context of aluminum arsenate octahydrate, this implies a dynamic interface where water molecules are not static but are actively involved in the chemical environment of both the aluminum and arsenate ions.
Simulations of arsenate intercalated into layered double hydroxides (LDHs) containing aluminum have shown that arsenate can enter the interlayer spaces, affecting the basal spacing of the material. nih.gov This indicates a strong interaction and intermixing between the hydrated aluminum hydroxide layers and the arsenate anions.
The following table summarizes key findings from MD simulations relevant to hydrated aluminum-arsenate interfaces.
| Simulation System | Key Findings | Reference |
| γ-alumina/water | Surface termination ( acs.org vs. acs.org) affects interfacial water dynamics. | nih.gov |
| α-Al₂O₃/water | Presence of arsenate causes significant restructuring of interfacial water. | mdpi.com |
| α-Al₂O₃ (0001)/water | Dissociative adsorption of water is energetically favored. | mdpi.com |
| Arsenate in Mg/Al LDHs | Arsenate can be intercalated into the interlayer spaces of LDHs. | nih.gov |
MD simulations are also used to predict the stability and dynamical properties of arsenic-containing compounds. While specific simulations for aluminum arsenate octahydrate are not widely reported, studies on related systems provide valuable insights.
Simulations have also been used to screen various metal oxides and hydroxides, including aluminum hydroxide, for their effectiveness in removing arsenic from water. tandfonline.comnih.gov These studies compute adsorption capacities and provide a molecular-level understanding of the adsorption phenomenon, which is fundamentally related to the stability of the surface-adsorbate complex. tandfonline.comnih.gov
Quantum Chemical Studies of Arsenate Species and Interactions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, bonding, and reactivity of molecules.
The behavior of arsenate in an aqueous environment is governed by its solvation, which involves interactions with surrounding water molecules. Quantum chemical studies have been instrumental in elucidating the coordination environment of hydrated arsenate.
Studies combining quantum mechanics and molecular dynamics have shown that the arsenate anion has an extended hydration shell. scispace.com The lifetime of arsenate-water hydrogen bonds has been calculated, indicating a dynamic but structured hydration environment. scispace.com The most probable coordination number for arsenate in water has been determined to be around 10 or 11. scispace.com
Experimental and theoretical characterizations of hydrated arsenite (a related arsenic species) have shown that at neutral pH, it exists predominantly as As(OH)₃, solvated by water molecules. acs.orgnih.govmdpi.comdntb.gov.ua While this is for arsenite, it highlights the importance of hydration in determining the stable form of arsenic oxyanions in solution. For arsenate (As(V)), the dominant species in water between pH 2 and 7 is H₂AsO₄⁻. wikipedia.org
DFT calculations have been used to model the adsorption of arsenate onto hydrated alumina surfaces. wikipedia.orgcdnsciencepub.com These studies show that arsenate tends to form inner-sphere complexes, binding directly to the aluminum centers. The geometry of the adsorbed arsenate is often distorted from the ideal tetrahedral shape due to steric factors and the rigidity of the surface. wikipedia.orgcdnsciencepub.com
The table below presents key parameters related to the hydration of arsenate from computational studies.
| Parameter | Value/Observation | Method | Reference |
| Arsenate-Water H-bond Lifetime (298 K) | 366.09 ps | MD Simulation | scispace.com |
| Most Probable Coordination Number | 10 | Meta-dynamics Simulation | scispace.com |
| Coordination Number | 11 | Statistical Mechanical Modeling | scispace.com |
| Dominant Arsenate Species (pH 2-7) | H₂AsO₄⁻ | Experimental/Review | wikipedia.org |
| Adsorption on Alumina | Forms inner-sphere, bidentate binuclear complexes. | DFT | wikipedia.orgcdnsciencepub.com |
The distribution of atomic charges within the arsenate ion and its complexes is crucial for understanding its reactivity and interactions with its surroundings. Methods like Mulliken population analysis are used to estimate these partial atomic charges from quantum chemical calculations. nih.gov
Quantum chemical calculations on As(V)-containing compounds have shown that increasing the number of organic substituents on the arsenate moiety causes the charge on the central arsenic atom to decrease. aip.org Deprotonation also significantly affects the charge distribution, with the charges on oxygen atoms in As-OH bonds being particularly sensitive. aip.org
In a study of a novel arsenate compound, Na₄Co₇-ₓAl₂/₃ₓ(AsO₄)₆, charge-distribution (CHARDI) analysis was used to support the proposed structural model. rsc.org This demonstrates the utility of charge analysis in validating crystal structures determined by experimental methods.
Bader charge analysis performed on calcium and cadmium arsenate apatites has been used to clarify the nature of the chemical bonding within these materials. This type of analysis provides a more physically meaningful partitioning of electron density compared to method-dependent approaches like Mulliken analysis.
The partial charges on the oxygen atoms of arsenate are a key factor in its interaction with other species. For instance, the higher distributed partial charges on the oxygen atoms of arsenite compared to arsenate (with the same net charge) have been suggested as a reason for its stronger binding affinity to certain peptide scaffolds.
Surface Chemistry and Interfacial Mechanisms
Adsorption Mechanisms on Aluminum Hydroxide (B78521) and Oxyhydroxide Surfaces
The retention of arsenate on aluminum-bearing minerals is primarily a surface phenomenon, dictated by the formation of chemical bonds between the arsenate ions and the mineral surface. The nature of these bonds and the resulting surface complexes are key to understanding the stability and mobility of arsenic in the environment.
The adsorption of arsenate onto aluminum hydroxide and oxyhydroxide surfaces is widely considered to occur via a ligand exchange mechanism. usda.gov In this process, arsenate anions in solution displace hydroxyl groups (-OH) or water molecules (H2O) that are coordinated to aluminum atoms on the mineral surface. usda.govnih.gov This forms a direct chemical bond between the arsenic atom and the surface aluminum atoms, resulting in what is known as an inner-sphere complex. mdpi.comusda.gov
Spectroscopic studies, particularly Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, have provided direct evidence for this mechanism. These studies reveal As-Al bond distances of approximately 3.11 to 3.16 Å, which are characteristic of inner-sphere bidentate binuclear complexes. nih.govudel.eduacs.org In this configuration, a single arsenate tetrahedron bridges two adjacent aluminum octahedra on the mineral surface. nih.govacs.org This type of bonding is considered a specific adsorption mechanism, leading to the strong retention of arsenate on these mineral surfaces. usda.govusda.gov
While the formation of inner-sphere complexes through ligand exchange is a dominant mechanism, recent research has indicated a more complex reality at the mineral-water interface. mdpi.comresearchgate.netnsf.gov Evidence now strongly suggests the simultaneous presence of both inner-sphere and outer-sphere arsenate surface complexes on aluminum hydroxides like gibbsite and bayerite. mdpi.comresearchgate.netnsf.govacs.org
Outer-sphere complexes are formed when arsenate anions are attracted to the charged mineral surface through electrostatic forces without displacing the surface hydroxyls. mdpi.comnih.gov In this case, a layer of water molecules separates the arsenate ion from the surface aluminum atoms. nsf.gov The detection of these complexes is more challenging as they lack the distinct spectroscopic signature of inner-sphere complexes. mdpi.comresearchgate.net However, their presence has been inferred from several lines of evidence:
EXAFS Spectroscopy: The number of second-shell aluminum neighbors around an adsorbed arsenate ion, as determined by EXAFS, is often lower than what would be expected if only inner-sphere bidentate complexes were present. mdpi.comresearchgate.netwustl.edu This suggests a portion of the adsorbed arsenate is in a configuration without a direct As-Al bond, likely as outer-sphere complexes. mdpi.comnsf.gov
Ionic Strength Dependence: The adsorption of outer-sphere complexes is expected to be sensitive to the ionic strength of the surrounding solution, a characteristic that has been observed for arsenate adsorption on aluminum hydroxides under certain conditions. mdpi.comresearchgate.net
The co-occurrence of both complex types indicates that arsenate adsorption is not solely governed by the strong covalent bonds of ligand exchange but also by electrostatic interactions. mdpi.comresearchgate.net This has significant implications for the mobility of arsenic, as outer-sphere complexes are generally considered to be more weakly bound and kinetically labile than inner-sphere complexes. mdpi.com
Influence of Solution Chemistry on Adsorption Behavior
The chemical composition of the aqueous phase plays a pivotal role in modulating the extent and nature of arsenate adsorption on aluminum hydroxide and oxyhydroxide surfaces. Key factors include the solution pH, ionic strength, and the presence of competing ions.
The adsorption of arsenate on aluminum hydroxides is strongly dependent on the solution pH. udel.edugeoscienceworld.org Generally, arsenate adsorption is higher at lower pH values and decreases as the pH increases. udel.edugeoscienceworld.org This trend can be attributed to two main factors:
Surface Charge of the Mineral: Aluminum hydroxides have a point of zero charge (PZC), typically around pH 9-10, above which their surface is negatively charged and below which it is positively charged. mdpi.com At lower pH values, the positively charged surface electrostatically attracts the negatively charged arsenate anions (H2AsO4⁻ and HAsO4²⁻), enhancing adsorption. geoscienceworld.org As the pH increases towards the PZC, the surface charge becomes less positive, reducing this electrostatic attraction. mdpi.com
Speciation of Arsenate: The dominant arsenate species in solution also changes with pH. In acidic to near-neutral conditions, H2AsO4⁻ is the predominant form, while HAsO4²⁻ becomes more prevalent at higher pH. geoscienceworld.org The different charges and structures of these species can influence their adsorption affinity.
The interplay of these factors results in a characteristic pH-dependent adsorption edge for arsenate on aluminum hydroxides, with maximum uptake typically observed in the acidic to mildly acidic pH range. udel.edugeoscienceworld.org
The effect of ionic strength on arsenate adsorption provides valuable insights into the adsorption mechanism. For purely inner-sphere complexation, where strong covalent bonds are formed, adsorption is generally considered to be independent of ionic strength. nih.govgeoscienceworld.org However, for outer-sphere complexation, which is governed by electrostatic forces, an increase in ionic strength can lead to a decrease in adsorption due to the screening of surface charge by background electrolyte ions. mdpi.com
Studies on arsenate adsorption on aluminum hydroxides have shown a discernible decrease in uptake with increasing ionic strength, particularly at lower pH values (e.g., pH 4). mdpi.comresearchgate.net This ionic strength dependence provides strong evidence for the presence of outer-sphere arsenate complexes. mdpi.comresearchgate.netacs.org The effect is more pronounced at lower pH where the mineral surface is more highly charged, and the electrostatic contribution to adsorption is more significant. mdpi.com At pH values closer to the mineral's point of zero charge, the effect of ionic strength becomes negligible. mdpi.com
In natural environments, arsenate often coexists with other oxyanions, such as phosphate (B84403), which have similar chemical properties and can compete for the same adsorption sites on mineral surfaces. usda.govacs.orgacs.org Phosphate, in particular, is known to be a strong competitor with arsenate for adsorption on aluminum hydroxides. acs.orgacs.orgnih.gov
The addition of phosphate to a system containing arsenate and aluminum hydroxide generally leads to a reduction in arsenate adsorption. acs.orgacs.org This competitive effect is a result of both anions vying for the same reactive surface sites. acs.orgresearchgate.net The extent of competition depends on the relative concentrations of arsenate and phosphate, as well as the solution pH. usda.govacs.org
Interestingly, spectroscopic studies have shown that the presence of phosphate does not alter the fundamental coordination of the adsorbed arsenate; inner-sphere bidentate binuclear complexes remain the dominant form. acs.org This indicates that the competition is primarily for the available surface sites rather than an alteration of the binding mechanism itself. acs.org However, the competitive interaction can be complex, with some studies suggesting that phosphate may compete more effectively for certain types of surface sites than others. nih.gov
Interactive Data Tables
Table 1: Effect of pH and Ionic Strength on Arsenate Adsorption on Gibbsite
| pH | Ionic Strength (M) | Arsenate Adsorption (µmol/g) |
| 4 | 0.001 | 150 |
| 4 | 0.01 | 140 |
| 4 | 0.1 | 125 |
| 7 | 0.001 | 80 |
| 7 | 0.01 | 78 |
| 7 | 0.1 | 75 |
Data is illustrative and based on trends reported in the literature. mdpi.comresearchgate.net
Table 2: Competitive Adsorption of Arsenate and Phosphate on Bayerite at pH 6.5
| Initial Arsenate (µM) | Initial Phosphate (µM) | Adsorbed Arsenate (%) |
| 100 | 0 | 95 |
| 100 | 50 | 70 |
| 100 | 100 | 55 |
| 100 | 200 | 40 |
Data is illustrative and based on trends reported in the literature. acs.orgacs.orgnih.gov
The behavior of aluminum arsenate octahydrate in the environment is largely governed by reactions occurring at its surface. Surface complexation modeling and the study of reactive transport phenomena provide the theoretical framework for predicting how this compound interacts with water and various dissolved species, influencing the mobility of arsenic in soils and aquatic systems.
Development of Unified Surface Complexation Models
Surface complexation models (SCMs) are chemical models that describe adsorption at the mineral-water interface by defining specific surface complexes and chemical reactions. usda.gov The development of a single, "unified" model that can accurately predict the behavior of arsenate on aluminum (hydr)oxide surfaces across a wide range of environmental conditions is a significant goal in geochemistry.
Efforts to model arsenate adsorption on aluminum oxides, such as gibbsite and amorphous aluminum hydroxide, have successfully utilized models like the constant capacitance model and the generalized two-layer model. usda.govwiley.com The constant capacitance model, for example, has been shown to effectively represent arsenate adsorption over a pH range of 4.5 to 9 using a single set of surface complexation constants for a specific mineral. usda.gov However, these constants often vary between different aluminum oxide minerals, highlighting the need for more comprehensive approaches. usda.gov
More advanced modeling efforts for similar systems, like iron oxides, combine aspects of different SCMs, such as the Triple-Layer Model and the Charge Distribution MUlti-SIte Complexation (CD-MUSIC) model. scielo.org.mxscielo.org.mx These unified models aim to provide a more robust description by explicitly defining different types of reactive surface sites. scielo.org.mx
A key challenge in developing unified models for aluminum surfaces is accounting for the variety of surface complexes that can form. Spectroscopic studies and macroscopic observations indicate that arsenate can form both inner-sphere and outer-sphere complexes on aluminum hydroxide surfaces. researchgate.net While inner-sphere complexes, where the ion bonds directly to the mineral surface, are often considered dominant, the co-occurrence of outer-sphere complexes, where the ion is separated from the surface by one or more water molecules, complicates modeling. researchgate.net Research shows that arsenate adsorption on minerals like gibbsite and bayerite decreases with increasing ionic strength, a behavior consistent with the presence of outer-sphere complexes. researchgate.net
Density Functional Theory (DFT) calculations complement experimental data by providing molecular-level insights into adsorption geometries. mdpi.com For arsenate on alumina (B75360), there is a consensus that it preferentially binds in a bidentate, binuclear fashion, meaning the arsenate tetrahedron binds to two separate aluminum atoms on the surface. mdpi.com This type of detailed structural information is crucial for parameterizing and refining more accurate and unified surface complexation models. mdpi.com
The table below summarizes key surface complexation constants for arsenate on various aluminum oxides as determined by the constant capacitance model.
| Surface Reaction | Log K (Amorphous Al(OH)₃) | Log K (Gibbsite) |
|---|---|---|
| SOH + H⁺ ⇌ SOH₂⁺ | 7.7 | 7.7 |
| SOH ⇌ SO⁻ + H⁺ | -10.1 | -10.1 |
| SOH + H₃AsO₄ ⇌ SH₂AsO₄ + H₂O | 8.6 | 7.9 |
| SOH + H₃AsO₄ ⇌ SAsO₄²⁻ + 2H⁺ + H₂O | -2.7 | -3.1 |
Data derived from modeling studies on arsenate adsorption. usda.gov
Relationship between Aluminum Oxidation States and Adsorption
The oxidation state and coordination environment of aluminum at the mineral surface play a significant role in the mechanisms and kinetics of arsenate adsorption. While aluminum in aluminum arsenate octahydrate is consistently in the +3 oxidation state, its surface reactivity can be altered by how it is incorporated into different materials.
A study comparing arsenate adsorption on two different aluminum-containing media revealed a distinct relationship between the aluminum's local chemical environment—referred to in the study as its oxidation state—and the resulting adsorption behavior. nih.gov The media compared were a highly ordered mesoporous silica (B1680970) (SBA-15) impregnated with aluminum (Al10SBA-15), where the aluminum phase is Al-O, and conventional activated alumina, which is Al₂O₃. nih.gov The Al-O phase in the silica media was considered to have a lower oxidation state than the Al₂O₃ in activated alumina. nih.gov
This difference in the aluminum's surface environment led to different dominant surface complexes. nih.gov On Al10SBA-15, with its lower oxidation state aluminum, the monodentate arsenate complex was dominant. nih.gov In contrast, on activated alumina, bidentate arsenate complexes were favored. nih.gov
The table below summarizes the findings regarding the influence of the aluminum's chemical environment on arsenate adsorption.
| Adsorbent | Aluminum Phase | Dominant Arsenate Complex (at pH 7.2) | Adsorption Kinetics |
|---|---|---|---|
| Al10SBA-15 | Al-O (Lower Oxidation State) | Monodentate | Fast-rate step only |
| Activated Alumina | Al₂O₃ (Higher Oxidation State) | Bidentate | Fast and slow-rate steps |
Data adapted from comparative studies on arsenate adsorption by different aluminum-based media. nih.gov
In most natural, oxidizing environments where aluminum arsenate might form or be present, arsenic exists as the arsenate oxyanion (As(V)). acs.orgnih.gov This arsenate ion readily adsorbs onto the surfaces of aluminum hydroxides, which are characterized by Al(III) in octahedral coordination. acs.orgnih.gov The stability of these adsorbed complexes is a key factor in limiting the mobility of arsenic in the environment. nih.gov
Advanced Research Applications in Materials Science and Engineering
Catalytic Applications of Aluminum Arsenate Materials
Aluminum compounds, noted for their Lewis acidic nature, serve as effective catalysts in various chemical processes. alfachemic.com The electron-deficient structure of trivalent aluminum allows it to readily accept electrons, facilitating a range of chemical transformations. alfachemic.com
Aluminum arsenate is utilized as a catalyst in organic synthesis. smolecule.com Generally, aluminum-based catalysts are employed in a wide array of organic reactions due to their performance and relatively low cost. alfachemic.com These reactions include:
Diels-Alder reactions
Michael additions
Mannich reactions
Ene reactions
Cyanide silicidation reactions
Free radical allylation reactions
Cycloaddition reactions
Hydrogenation reactions
Claisen rearrangements
Cross-condensation reactions
Epoxy compound rearrangements alfachemic.com
The effectiveness of these catalysts can often be enhanced by supporting them on materials like activated carbon or polymers, which can also simplify catalyst separation and recycling. alfachemic.com
Specialized aluminum-containing catalysts have been developed for the purification of industrial feedstocks. One such example is the TAS-1 de-arsenic catalyst, a compound of the Cu-Zn-Al-M series, designed to remove arsenic hydride (AsH₃) from materials such as propylene, propane, and other liquid hydrocarbons at room temperature. made-in-china.com This type of catalyst is crucial in processes for polypropylene (B1209903) plants and large-scale ethylene (B1197577) projects, demonstrating high purification efficiency and a large capacity for arsenic. made-in-china.com Furthermore, research into sorbents like γ-Al₂O₃ has shown its potential for capturing arsenic from high-temperature flue gas, even in the presence of acidic gases like SO₂ and HCl. nih.gov
Development of Advanced Adsorbent Materials
Aluminum-based materials are extensively researched and utilized for the development of advanced adsorbents, primarily for the removal of arsenic from contaminated water. nih.govresearchgate.net Their high efficiency, low cost, and large surface area make them attractive for this purpose. hanyang.ac.kr A variety of materials, including activated alumina (B75360), gibbsite, bauxite, and layered double hydroxides, have been investigated for their arsenic adsorption capabilities. nih.govresearchgate.net
The removal of arsenate (As(V)) from water by aluminum-containing sorbents is a complex process governed by several chemical interactions at the mineral-water interface. The primary mechanism is the formation of inner-sphere surface complexes through ligand exchange. udel.edumdpi.comiitd.ac.in In this process, arsenate anions displace hydroxyl groups (OH⁻), water molecules, and other surface-bound species on the aluminum hydroxide (B78521) surface. udel.edu
Spectroscopic studies have provided detailed insights into the nature of these complexes. Extended X-ray Absorption Fine Structure (EXAFS) analysis has revealed that arsenate often forms strong bidentate-binuclear complexes, where two oxygen atoms from the arsenate ion bond to two different aluminum atoms on the sorbent surface. researchgate.netresearchgate.net This strong, irreversible inner-surface complexation contributes to the high efficiency of arsenic removal. ascelibrary.org While inner-sphere complexation is dominant, some studies suggest that outer-sphere complexes, which are more sensitive to the ionic strength of the solution, may also play a role. mdpi.com The adsorption process is also characterized by the neutralization of the positive surface charge of the aluminum sorbent. nih.gov
The efficiency of arsenate removal by aluminum-based adsorbents is influenced by several factors, and optimizing these parameters is crucial for practical applications. Key variables include pH, temperature, contact time, and the presence of competing ions.
Key Factors Influencing Arsenate Adsorption:
| Factor | Effect on Adsorption | Research Findings |
| pH | Highly influential; maximum adsorption typically occurs in the acidic to near-neutral range (pH 4-7). | The adsorption maximum for arsenate on amorphous aluminum hydroxide occurs around pH 4-4.5. msu.ru For mesoporous alumina, the maximum uptake was found at an initial pH of 5. acs.org Adsorption capacity tends to decrease at higher pH values due to increased electrostatic repulsion between the negatively charged arsenate species and the more negatively charged sorbent surface. msu.ru |
| Competing Ions | Can significantly reduce adsorption capacity. | Anions such as phosphate (B84403), silicate (B1173343), and bicarbonate compete with arsenate for active adsorption sites, which can lower removal efficiency. researchgate.netresearchgate.netmdpi.com |
| Kinetics | Typically biphasic, with an initial rapid adsorption phase followed by a much slower phase. | The initial fast reaction can be completed in minutes to hours, while the slow phase can continue for days or even over a year to reach full equilibrium. iitd.ac.innih.gov The kinetic data often fits well with the pseudo-second-order model. ascelibrary.orgacs.org |
| Material Structure | Porosity, surface area, and crystallinity are critical. | Mesoporous alumina, with its uniform pore structure, has shown a significantly higher adsorption capacity (121 mg/g) compared to conventional activated alumina. acs.orgnih.gov Amorphous aluminum hydroxides often exhibit higher reactivity and adsorption capacity than their crystalline counterparts like gibbsite. nih.govresearchgate.net |
| Temperature | Can influence whether the process is endothermic or exothermic. | Studies on some aluminum-based adsorbents have found the adsorption of arsenate to be an endothermic process. hanyang.ac.kr |
Reported Adsorption Capacities of Various Aluminum-Based Adsorbents:
| Adsorbent Material | Maximum Adsorption Capacity (As(V)) | Reference |
| Mesoporous Alumina (MA) | 121 mg/g | acs.org |
| Aluminum enriched Ferric Oxide-Hydroxide | 102–129 mg g−1 | bohrium.com |
| Mesoporous Alumina (Amorphous) | 90 mg/g | uab.cat |
| Aluminum-modified Guava Seeds | ~11 mg/g | mdpi.com |
| Aluminum-based Adsorbent (from alum sludge) | 31 mg/g | hanyang.ac.kr |
| Co-Al-Fe Ternary Metal Oxide | ~76 mg/g | acs.org |
Researchers continue to enhance adsorption performance by creating novel composite materials, such as aluminum-impregnated biochar ascelibrary.orgmdpi.com and bimetallic or trimetallic oxides, which can offer superior capacity and efficiency. acs.orgacs.org
Role as a Growth Agent in Crystallography
In the field of crystallography, aluminum arsenate is known to be used as a growth agent for crystals. smolecule.com A growth agent can influence the formation, size, and properties of crystals. The application of aluminum-arsenic compounds is particularly notable in the semiconductor industry. For instance, aluminum arsenide (AlAs) has a lattice constant that is very similar to that of gallium arsenide (GaAs). chemicalbook.comcadence.com This property allows AlAs to be used as a layer upon which GaAs can be grown (or vice versa) to form superlattices and heterostructures with minimal crystalline strain. chemicalbook.comcadence.com These engineered crystal structures are fundamental to the fabrication of high-performance electronic and optoelectronic devices, including high-electron-mobility transistors (HEMTs), laser diodes, and quantum well devices. smolecule.comchemicalbook.comcadence.com The study of how basic aluminum salts crystallize from solution also provides insights into the formation of the complex polynuclear ions that act as building blocks for larger crystal structures. scispace.com
Potential in Nanomaterials Science
The transition of bulk materials to the nanoscale often reveals novel properties and enhanced reactivity, opening up new avenues for advanced applications. cosqc.gov.iq Aluminum arsenate octahydrate is a compound that, when produced in nano and micron-sized ranges, holds potential for various specialized uses. nanochemazone.com The exploration of its properties at the nanoscale is a growing area of interest in materials science.
Properties at the Nanoscale for Novel Applications
When the dimensions of a material are reduced to the nanometer scale, typically between 1 and 100 nm, its physical and chemical characteristics can be significantly altered compared to its bulk form. cosqc.gov.iq This is primarily due to two key factors: a dramatic increase in the surface area to volume ratio and the emergence of quantum effects. cosqc.gov.iq For aluminum-containing nanomaterials, these changes can lead to enhanced reactivity and novel optical, electrical, and magnetic behaviors. cosqc.gov.iq
While specific research into the nanoscale properties of aluminum arsenate octahydrate is still emerging, insights can be drawn from related compounds such as aluminum arsenide (AlAs), a III-V semiconductor. In its nanoparticle form, AlAs exhibits significantly enhanced characteristics, including a larger surface area and improved reactivity. nanorh.com A key phenomenon observed in such nanoparticles is quantum confinement, which modifies the electronic structure of the material. nanorh.com This allows for the tuning of its optical absorption and emission properties, suggesting potential applications in photovoltaics, sensors, and quantum computing. nanorh.com
Similarly, aluminum hydroxide nanoparticles are noted for their high surface area, which can be tailored for specific applications. americanelements.com The ability to functionalize the surface of these nanoparticles allows for preferential adsorption at interfaces, a property that could be explored in hydrated aluminum arsenate nanophases for targeted interactions. americanelements.com The potential to customize particle size ranges for aluminum arsenate octahydrate powders suggests that its nanoscale properties can be engineered for specific research and industrial purposes. nanochemazone.comnanochemazone.com
Table 1: Comparison of Bulk and Nanoscale Material Properties
| Property | Bulk Material | Nanomaterial |
| Surface Area to Volume Ratio | Low | High |
| Quantum Effects | Negligible | Significant |
| Reactivity | Lower | Higher cosqc.gov.iq |
| Optical Properties | Generally fixed | Tunable (due to quantum confinement) nanorh.com |
| Electrical Conductivity | Standard for the material | Can be significantly altered nanorh.com |
Surface Chemistry of Hydrated Aluminum Arsenate Nanophases
The surface chemistry of hydrated aluminum arsenate nanophases is critical to understanding their interaction with the surrounding environment and their potential for applications such as catalysis and adsorption. The surface of hydrated metal oxides is typically covered with hydroxyl groups, which are key to their reactivity. usda.gov
In the case of aluminum oxides, the surface becomes hydroxylated when it comes into contact with water. usda.gov The nature of these surface hydroxyl groups can vary, with some being coordinated to a single aluminum ion and others to two. usda.gov The singly coordinated groups are generally more basic and more likely to participate in ligand exchange reactions. usda.gov This principle is likely applicable to hydrated aluminum arsenate nanophases, where the surface would present Al-OH and potentially As-OH functional groups.
The interaction of arsenate with metal oxide surfaces is a key area of study, particularly in the context of environmental remediation. Studies on the adsorption of arsenate onto aluminum oxide surfaces have shown that the formation of surface complexes is a primary mechanism. researchgate.net Research on arsenate adsorption by highly-ordered nano-structured silicate media impregnated with aluminum oxides revealed that the oxidation state of aluminum and the surface structure influence the type of complexes formed. nih.gov Specifically, monodentate arsenate complexes were found to lead to faster adsorption rates compared to bidentate complexes. nih.gov
Table 2: Potential Surface Interactions of Hydrated Aluminum Arsenate Nanophases
| Interacting Species | Potential Surface Interaction | Significance |
| Water | Hydroxylation of the surface | Creates reactive hydroxyl groups usda.gov |
| Protons (H+) | Protonation/deprotonation of surface hydroxyls | Influences surface charge and pH-dependent reactivity |
| Anions | Ligand exchange with surface hydroxyls or arsenate groups | Potential for selective adsorption nih.gov |
| Cations | Electrostatic attraction to negatively charged surface sites | Can modify surface properties |
Environmental Geochemistry of Aluminum Arsenate Hydrates Mechanistic Focus
Fundamental Mechanisms of Arsenic Retention and Transport in Natural Systems
The retention and transport of arsenic in natural systems are complex processes governed by a combination of abiotic and biotic interactions. ripublication.com The primary mechanisms controlling arsenic's fate include adsorption/desorption, precipitation/dissolution, and redox transformations. ripublication.comresearchgate.net In soil and aquatic environments, arsenic primarily exists in two inorganic forms: arsenate [As(V)] and arsenite [As(III)]. mdpi.com
Arsenate, the dominant species in oxidizing environments, behaves similarly to phosphate (B84403) and strongly adsorbs to the surfaces of metal oxides, particularly those of iron (Fe) and aluminum (Al). mdpi.comacademie-sciences.fr This adsorption onto mineral surfaces is a key retention mechanism, limiting arsenic's mobility in the water phase. tandfonline.com The formation of inner-sphere surface complexes with minerals like poorly crystalline aluminum oxyhydroxides is a significant pathway for arsenic immobilization. acs.org
Conversely, arsenite, which is more prevalent under reducing (anoxic) conditions, is generally more mobile and more toxic than arsenate. mdpi.com The transport of arsenic can occur when it is in a soluble form, moving with groundwater, or as suspended particulate matter to which it is adsorbed. ripublication.comlsu.edu Changes in environmental conditions, such as redox potential and pH, can lead to the dissolution of arsenic-bearing minerals or the desorption of arsenic from surfaces, thereby releasing it into the environment. academie-sciences.frresearchgate.net Microbial activity also plays a significant role, as many microorganisms can mediate the transformation of arsenic species, influencing their mobility and toxicity. academie-sciences.frnih.gov
Interactions with Soil Minerals and Components
The interaction of arsenic with various soil components is a critical factor controlling its environmental behavior. These interactions are highly dependent on the mineralogy and chemical composition of the soil.
Poorly crystalline aluminum oxyhydroxides (also known as amorphous Al hydroxides) are highly effective sorbents for arsenic, particularly arsenate. acs.orgnih.govcambridge.org These materials possess a high surface area and a large number of reactive surface hydroxyl groups, which facilitate the strong binding of arsenate anions. usda.gov Studies using X-ray absorption spectroscopy have shown that arsenate forms stable bidentate binuclear (bridging) complexes with aluminum octahedra on the surface of these minerals. acs.orgnih.gov This specific type of bonding contributes to the long-term sequestration of arsenic in soils.
Phyllosilicate clay minerals, such as kaolinite, illite, and montmorillonite, also contribute to arsenic adsorption, although generally to a lesser extent than aluminum and iron oxides. ripublication.comusda.gov The adsorption capacity of phyllosilicates is influenced by factors like pH and the presence of other ions. usda.gov Arsenate adsorption can occur on the edge sites of these clay minerals, specifically on the aluminum hydroxyl groups. acs.orgnih.gov While their affinity for arsenic may be lower compared to oxides, their abundance in many soil environments makes them an important sink for arsenic. usda.gov
| Mineral Sorbent | Arsenic Species | Typical pH for Maximum Adsorption | Adsorption Mechanism | Reference |
|---|---|---|---|---|
| Amorphous Aluminum Hydroxide (B78521) | As(V) | ~4-5 | Inner-sphere complexation | cambridge.org |
| Kaolinite | As(V) | 5-7 | Surface complexation | usda.gov |
| Illite | As(III) | ~9 | Surface complexation | usda.gov |
| Montmorillonite | As(V) | 4-6 | Surface complexation | usda.gov |
Soil organic matter (SOM) has a multifaceted influence on the fate of arsenic. SOM can directly interact with arsenic species or indirectly affect their mobility by influencing the properties of mineral surfaces. acs.org Humic substances, a major component of SOM, can form complexes with arsenic, potentially altering its mobility. acs.org
The relationship between SOM and arsenic mobility is complex. In some cases, dissolved organic carbon can compete with arsenate for adsorption sites on mineral surfaces, leading to increased arsenic mobilization. lsu.edu Conversely, organic matter can also act as a sorbent for arsenic. researchgate.net Furthermore, the degradation of organic matter by microbes can drive changes in redox conditions, which in turn significantly impacts arsenic speciation and mobility. acs.org Studies have shown that the addition of organic matter to soils can sometimes increase the bioaccessibility of arsenic, suggesting a mobilization effect. iaea.org A positive correlation between water-soluble organic carbon and arsenic concentrations has been observed in some soils, indicating that organic matter can facilitate arsenic release. scirp.org
Factors Governing Arsenic Speciation and Mobility
The chemical form (speciation) of arsenic and its subsequent mobility are highly sensitive to the physicochemical conditions of the environment, most notably redox potential and pH.
Redox potential (Eh) is a master variable controlling arsenic speciation. tandfonline.comnih.govtandfonline.com In oxidizing environments, characterized by high Eh, pentavalent arsenate (As(V)) is the thermodynamically stable form. mdpi.comnih.gov As(V) species, such as H₂AsO₄⁻ and HAsO₄²⁻, tend to be strongly adsorbed by aluminum and iron oxides, leading to lower mobility. acs.orgresearchgate.net
Under reducing conditions (low Eh), which are common in flooded soils and some groundwater aquifers, As(V) can be reduced to trivalent arsenite (As(III)). mdpi.comnih.gov This transformation is often microbially mediated. academie-sciences.fr As(III), primarily present as the uncharged species H₃AsO₃ at neutral pH, is generally less strongly adsorbed to mineral surfaces and is therefore more mobile and bioavailable. researchgate.netnih.gov The dissolution of iron and aluminum oxyhydroxides under reducing conditions can also release previously sorbed arsenic. researchgate.net Consequently, a shift to reducing conditions often results in a significant increase in dissolved arsenic concentrations. nih.gov
The pH of the soil and water significantly influences arsenic's mobility and speciation by affecting both the surface charge of adsorbent minerals and the chemical form of arsenic itself. researchgate.nettandfonline.comnih.gov
The adsorption of arsenate on aluminum and iron oxides is strongly pH-dependent. Generally, arsenate adsorption is highest in the acidic pH range (around pH 4-7) and decreases as the pH becomes more alkaline. cambridge.orgresearchgate.net This is because at higher pH values, the mineral surfaces become more negatively charged, repelling the anionic arsenate species. Additionally, hydroxide ions (OH⁻) increasingly compete with arsenate for adsorption sites at higher pH. umaine.edu
Conversely, the adsorption of arsenite often shows a different pH dependency, with maximum adsorption sometimes occurring at neutral to slightly alkaline pH. researchgate.net In both strongly acidic and strongly alkaline conditions, arsenic solubility can increase significantly. researchgate.net At very low pH, the dissolution of aluminum- and iron-bearing minerals can release arsenic. researchgate.net At high pH, the desorption of arsenic increases due to competition with hydroxide ions and the dissolution of soil organic matter that may have bound arsenic. researchgate.netumaine.edu
| Environmental Factor | Condition | Effect on Arsenic | Dominant Species | Reference |
|---|---|---|---|---|
| Redox Potential (Eh) | Oxidizing (> 200 mV) | Low mobility, strong adsorption | Arsenate (As(V)) | researchgate.netnih.gov |
| Reducing (< 100 mV) | High mobility, weak adsorption, mineral dissolution | Arsenite (As(III)) | researchgate.netnih.gov | |
| pH | Strongly Acidic (< 4) | Increased mobility due to mineral dissolution | H₃AsO₄ / H₃AsO₃ | nih.govresearchgate.net |
| Moderately Acidic to Neutral (4-7) | Maximum adsorption of As(V), lower mobility | H₂AsO₄⁻ / HAsO₄²⁻ | cambridge.orgresearchgate.net | |
| Alkaline (> 8) | Increased mobility due to desorption and competition with OH⁻ | HAsO₄²⁻ / AsO₄³⁻ | researchgate.netumaine.edu |
Advanced Analytical Methodologies for Research
Elemental and Speciation Analysis
Determining the precise elemental makeup is a fundamental step in the analysis of aluminum arsenate octahydrate. Techniques in this category are designed to identify and quantify the constituent elements, primarily aluminum and arsenic.
Inductively Coupled Plasma (ICP) techniques are powerful tools for the highly sensitive detection and quantification of trace and ultra-trace elements in a sample. element.com Both ICP-MS and ICP-OES utilize a high-temperature argon plasma source (5000-7000 K) to vaporize, atomize, and ionize the sample. infinitalab.com For the analysis of a solid compound like aluminum arsenate octahydrate, the sample must first be digested, typically using strong acids, to create a liquid solution that can be introduced into the plasma.
ICP-OES (Optical Emission Spectrometry) : In ICP-OES, the intense heat of the plasma excites the atoms and ions of the elements in the sample, causing them to emit light at characteristic wavelengths. A spectrometer separates this light, and the intensity of the emission at specific wavelengths is measured to determine the concentration of each element. infinitalab.comyoutube.com ICP-OES is robust and well-suited for analyzing a wide range of concentrations, from high-percentage levels down to parts per million (ppm). element.com
ICP-MS (Mass Spectrometry) : ICP-MS takes the analysis a step further by passing the ions generated in the plasma into a mass spectrometer, which separates them based on their mass-to-charge ratio. sciencepublishinggroup.com This allows for extremely low detection limits, often in the parts per billion (ppb) or even parts per trillion (ppt) range. element.com ICP-MS is the preferred method for ultra-trace analysis and can also be used for isotopic analysis. youtube.com The high sensitivity of ICP-MS is crucial for detecting trace impurities within the aluminum arsenate octahydrate matrix. nih.gov However, analysis of arsenic can be subject to polyatomic interferences (e.g., from argon chloride), which can be mitigated by using high-resolution instruments or collision/reaction cells. nih.gov
| Technique | Principle | Typical Detection Limits | Key Advantages for Aluminum Arsenate Analysis |
|---|---|---|---|
| ICP-OES | Measures light emitted by excited atoms/ions in plasma. infinitalab.com | ppm (µg/mL) | Robust for high-matrix samples, wide dynamic range. element.comyoutube.com |
| ICP-MS | Measures mass-to-charge ratio of ions from plasma. sciencepublishinggroup.com | ppb (ng/mL) to ppt (B1677978) (pg/mL) element.comnih.gov | Exceptional sensitivity for trace and ultra-trace impurity analysis. youtube.comnih.gov |
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for the elemental analysis of materials. researchgate.net In XRF, a primary X-ray beam from a source irradiates the sample, causing the ejection of inner-shell electrons from the atoms. clu-in.org Electrons from higher energy shells then drop down to fill these vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. clu-in.orgnih.gov Since each element has a unique set of electron shell energies, the energy of the emitted fluorescent X-rays is characteristic of the elements present in the sample. clu-in.org
This technique is highly effective for both qualitative and quantitative analysis of the elemental composition of aluminum arsenate octahydrate. It can rapidly confirm the presence of aluminum and arsenic and quantify their relative abundance. nih.gov One of the significant advantages of XRF is the minimal sample preparation required, making it a fast and efficient method. nih.gov However, for accurate quantitative analysis of arsenic, potential spectral interferences from other elements, such as lead (Pb), must be considered, as their emission peaks can overlap with those of arsenic. researchgate.net
| Parameter | Description | Relevance to Aluminum Arsenate Octahydrate |
|---|---|---|
| Principle | Detection of characteristic secondary X-rays emitted from a sample irradiated with a primary X-ray source. nih.gov | Provides direct information on the elemental composition. |
| Sample Type | Solids, powders, liquids. | Can analyze the compound in its solid powder form. |
| Analysis Mode | Non-destructive. researchgate.net | Preserves the sample for other analyses. |
| Information Provided | Qualitative and quantitative elemental composition. researchgate.net | Confirms the presence and measures the concentration of Al and As. |
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that offers rapid, often in-situ, elemental analysis with minimal sample preparation. tamu.eduazooptics.com The technique works by focusing a high-energy laser pulse onto the sample surface. azooptics.com This ablates a small amount of material, creating a high-temperature plasma. The atoms and ions within this plasma become electronically excited and emit light at their characteristic wavelengths as they decay to lower energy states. tamu.edu This emitted light is collected and analyzed by a spectrometer to identify the elemental composition of the sample. researchgate.net
LIBS is a versatile technique capable of analyzing solids, liquids, and gases. azooptics.com For aluminum arsenate octahydrate, it can provide a quick qualitative and quantitative assessment of the aluminum and arsenic content. researchgate.net While generally less sensitive than ICP-MS, LIBS is advantageous for its speed and ability to perform elemental mapping across a sample surface. tamu.edumdpi.com Research has demonstrated the use of LIBS for detecting arsenic in various matrices, with specific emission lines for arsenic identified at wavelengths such as 228.81 nm and 234.98 nm. researchgate.net
| Feature | Description |
|---|---|
| Principle | Analysis of light emitted from a laser-induced plasma. tamu.edu |
| Sample Preparation | Minimal to none required. azooptics.com |
| Analysis Speed | Very fast, enabling real-time measurements. researchgate.net |
| Capabilities | Multi-elemental analysis, depth profiling, and elemental mapping. tamu.eduazooptics.com |
| Sensitivity | Generally less sensitive than techniques like ICP-MS. tamu.edu |
Microscopic Techniques
Microscopic techniques are indispensable for investigating the physical characteristics of aluminum arsenate octahydrate, such as its crystal morphology, particle size, and the spatial distribution of its constituent elements.
Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface topography. mdpi.com In SEM, a focused beam of high-energy electrons is scanned across the surface of the specimen. preprints.org The interactions between the electron beam and the atoms in the sample produce various signals—primarily secondary electrons and backscattered electrons—that are collected by detectors to form an image.
For aluminum arsenate octahydrate, SEM analysis can reveal critical information about:
Morphology : The shape and structure of the crystals or particles.
Particle Size and Distribution : The size of individual particles and how they are aggregated.
Surface Texture : The fine details of the material's surface, such as smoothness or porosity.
SEM is a non-destructive technique that can analyze larger samples compared to transmission electron microscopy (TEM). mdpi.com
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is an analytical technique that is almost always coupled with SEM. advancedmicroanalytical.com The same high-energy electron beam that creates the SEM image also excites the atoms in the sample, causing them to emit characteristic X-rays, similar to the principle of XRF. wikipedia.org An EDS detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental composition of the sample at the specific point where the electron beam is focused. wikipedia.org
When combined with SEM, EDS provides a powerful tool for microanalysis. It can be used to:
Perform Spot Analysis : Determine the elemental composition of a single, specific point on the sample.
Conduct Line Scans : Analyze the variation of elemental composition along a defined line across the sample. tandfonline.com
Generate Elemental Maps : By scanning the electron beam over an area and collecting the EDS signal at each pixel, a two-dimensional map showing the spatial distribution of elements like aluminum, arsenic, and oxygen can be created. jeol.com This is invaluable for confirming the compound's homogeneity and identifying any potential impurities or phase separations. advancedmicroanalytical.comtandfonline.com
| Technique | Information Provided | Application to Aluminum Arsenate Octahydrate |
|---|---|---|
| SEM | High-resolution images of surface topography. mdpi.com | Visualization of crystal shape, particle size, and surface texture. |
| EDS | Elemental composition at microscopic scales. wikipedia.org | Confirmation of Al, As, and O presence; creation of elemental maps to show their distribution and assess homogeneity. tandfonline.comjeol.com |
Thermal Analysis Techniques
Advanced thermal analysis methodologies are indispensable for characterizing the physicochemical properties of hydrated compounds such as aluminum arsorate octahydrate. These techniques provide critical insights into the thermal stability, phase transitions, and hydration states of the material. Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed techniques in this regard.
Differential Thermal Analysis (DTA) for Phase Transitions and Stability
Differential Thermal Analysis (DTA) is a thermoanalytic technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. By subjecting both the sample and the reference to a controlled temperature program, DTA can detect physical and chemical changes that are accompanied by a change in enthalpy. This makes it an invaluable tool for studying the phase transitions and thermal stability of aluminum arsorate octahydrate.
When a sample of hydrated aluminum arsenate undergoes a phase transition, such as dehydration or a crystallographic change, heat is either absorbed (endothermic event) or released (exothermic event). These thermal events create a temperature difference between the sample and the reference, which is recorded as a peak in the DTA curve. The direction and area of the peak provide qualitative and quantitative information about the thermal event.
For hydrated salts like aluminum arsorate octahydrate, DTA curves typically exhibit one or more endothermic peaks corresponding to the stepwise removal of water molecules. The temperatures at which these peaks occur are indicative of the energy required to break the bonds holding the water molecules within the crystal lattice. For instance, the removal of loosely bound surface or channel water will occur at lower temperatures compared to the more strongly bound water of coordination.
While specific DTA data for aluminum arsorate octahydrate (AlAsO₄·8H₂O) is not extensively available in peer-reviewed literature, studies on analogous hydrated aluminum minerals provide insight into the expected behavior. For example, research on other hydrated aluminum arsenate minerals has shown distinct endothermic events corresponding to dehydration. It has been observed that some hydrated aluminum arsenate minerals undergo phase transitions at temperatures around 100 °C, which are associated with the removal of channel water. researchgate.net
Table 1: Representative DTA Data for a Hydrated Aluminum Compound
| Temperature (°C) | Peak Type | Interpretation |
| ~125 | Endotherm | Loss of physically adsorbed and interstitial water |
| ~250 | Endotherm | Dehydroxylation of the aluminum arsenate framework |
| >500 | Exotherm | Recrystallization into a more stable, anhydrous phase |
Note: This table presents generalized data based on the thermal behavior of various hydrated aluminum compounds and is intended to be illustrative of the expected DTA profile for aluminum arsorate octahydrate.
The onset temperature of the first endothermic peak is a critical indicator of the thermal stability of the hydrated compound. A lower onset temperature suggests weaker water-lattice interactions. Following dehydration, further heating may induce exothermic events, which can be attributed to the recrystallization of the amorphous, dehydrated material into a more stable crystalline phase. The study of these phase transitions is crucial for understanding the material's behavior in various applications and environmental conditions.
Thermogravimetric Analysis (TGA) for Hydration State Determination
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental tool for determining the hydration state of compounds like aluminum arsorate octahydrate by quantifying the mass loss associated with the removal of water molecules upon heating.
In a typical TGA experiment, a sample of the hydrated compound is heated at a constant rate, and its mass is continuously monitored. The resulting TGA curve plots the percentage of mass remaining against the temperature. A step-wise decrease in mass on the TGA curve indicates a mass loss event, which for a hydrated salt, corresponds to dehydration.
The number of steps in the TGA curve can reveal whether the dehydration process occurs in a single stage or in multiple, distinct stages. For aluminum arsorate octahydrate, with eight water molecules, it is plausible that the dehydration would proceed in several steps, reflecting the different ways water molecules are bound within the crystal structure.
The precise mass loss at each step can be used to calculate the number of water molecules lost. This quantitative information is invaluable for confirming the stoichiometry of the hydrate (B1144303) and for studying the kinetics of the dehydration process. For example, a mass loss corresponding to the removal of all eight water molecules from AlAsO₄·8H₂O would be a specific, calculable percentage of the initial sample mass.
Table 2: Theoretical and Illustrative TGA Data for Aluminum Arsorate Octahydrate (AlAsO₄·8H₂O)
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 50 - 150 | ~23.2 | Loss of 4 molecules of loosely bound water |
| 150 - 300 | ~23.2 | Loss of 4 molecules of more strongly bound water |
| Total | ~46.4 | Total dehydration to anhydrous AlAsO₄ |
Note: The temperature ranges and stepwise mass loss are illustrative and based on the general behavior of hydrated salts. The total mass loss is calculated based on the molecular formula of AlAsO₄·8H₂O.
By combining the qualitative information from DTA on the temperatures of thermal events with the quantitative mass loss data from TGA, a comprehensive understanding of the thermal decomposition and hydration state of aluminum arsorate octahydrate can be achieved. These advanced analytical methodologies are crucial for the fundamental characterization and quality control of this and other hydrated materials.
Future Directions in Aluminum Arsenate Octahydrate Research
Exploration of Novel Synthetic Pathways for Advanced Architectures
The development of advanced materials hinges on the ability to control their structure at the nanoscale. For aluminum arsenate octahydrate, future research will concentrate on moving beyond traditional precipitation methods to more sophisticated synthetic strategies that allow for the creation of complex, hierarchical architectures.
Hydrothermal and Sol-Gel Synthesis: Hydrothermal and solvothermal methods are at the forefront of synthesizing crystalline materials with unique structures. schweizerbart.deias.ac.in For instance, the hydrothermal synthesis of a novel sodium aluminum arsenate, Na₃Al₅O₂(OH)₂(AsO₄)₄, at high temperatures and pressures demonstrates the potential to create new phases with intricate frameworks. schweizerbart.de These methods offer precise control over reaction parameters such as temperature, pressure, and reactant concentrations, enabling the formation of materials with desired porosity and crystal morphology. Future work will likely explore the use of various organic templates or structure-directing agents during hydrothermal synthesis to guide the assembly of aluminum arsenate octahydrate into porous frameworks, similar to the synthesis of aluminosilicate (B74896) zeolites. ias.ac.inmdpi.com
The sol-gel process presents another versatile route for producing high-purity, homogeneous materials at relatively low temperatures. ijcce.ac.irresearchgate.net This technique, which involves the transition of a colloidal solution (sol) into a gel-like network, allows for the synthesis of materials with controlled textural properties. ijcce.ac.ir Researchers are expected to investigate the adaptation of sol-gel methods, potentially using aluminum alkoxides and arsenic acid as precursors, to create amorphous or nanocrystalline aluminum arsenate octahydrate with high surface areas. rsc.org The influence of parameters like pH, water content, and the use of chelating agents will be crucial in tailoring the final properties of the material. rsc.org
Advanced Porous Materials: The synthesis of advanced porous materials, such as metal-organic frameworks (MOFs), has seen rapid progress. acs.org Future research may focus on incorporating arsenate anions into aluminum-based MOFs to create novel structures with unique adsorptive or catalytic properties. researchgate.netacs.org The synthesis of a porous aluminum-based MOF-aminoclay nanocomposite via a hydrothermal method highlights the potential for creating hybrid materials with enhanced stability and functionality. acs.org
Deeper Integration of Multi-Scale Computational and Experimental Methodologies
To accelerate the discovery and design of new materials, a synergistic approach combining computational modeling and experimental validation is essential. For aluminum arsenate octahydrate, this integration will provide unprecedented insights into its fundamental properties and guide the synthesis of materials with desired characteristics.
Density Functional Theory (DFT) Studies: Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding the electronic structure and reactivity of materials at the atomic level. mdpi.com DFT calculations can model the adsorption of arsenate onto alumina (B75360) surfaces, providing insights into bonding mechanisms and preferred coordination geometries. mdpi.com For example, studies have shown that arsenate tends to bind to alumina surfaces in a bidentate binuclear fashion. mdpi.com Future computational work will likely focus on developing accurate models for the hydrated surface of aluminum arsenate octahydrate to understand its interaction with water molecules and other chemical species. These simulations can predict vibrational frequencies, which can then be compared with experimental data from techniques like infrared spectroscopy. princeton.edu
Predictive Modeling of Physical Properties: First-principles calculations can be employed to simulate the structural and optoelectronic properties of aluminum arsenide compounds. worldscientific.com Such simulations can predict stable crystal phases, lattice parameters, and band gaps, which are crucial for applications in electronics and photovoltaics. worldscientific.comresearchgate.netmaterialsproject.org By extending these computational models to aluminum arsenate octahydrate, researchers can predict its physical properties and screen for potential applications before undertaking extensive experimental synthesis and characterization.
Bridging Theory and Experiment: The integration of computational and experimental approaches allows for a more comprehensive understanding of material behavior. For instance, while spectroscopic techniques like EXAFS can reveal the local coordination environment of arsenate on aluminum hydroxides, computational models can help interpret these results and provide a more detailed picture of the surface complexes. acs.orgacs.org This combined approach will be crucial for elucidating the structure-property relationships in aluminum arsenate octahydrate and guiding the design of new materials.
Investigation of Interfacial Phenomena in Complex Multicomponent Systems
The performance of aluminum arsenate octahydrate in many potential applications will be dictated by its behavior at interfaces. Understanding and controlling these interfacial phenomena in complex, multicomponent systems is a critical area for future research.
Adsorption and Surface Complexation: The interaction of arsenate with aluminum oxide and hydroxide (B78521) surfaces has been a subject of extensive research, primarily in the context of arsenic removal from water. acs.orgacs.orgresearchgate.netmdpi.comnih.govacs.org These studies have revealed that arsenate forms inner-sphere complexes with aluminum hydroxide surfaces. acs.orgmdpi.com Future investigations will need to focus specifically on the surface of crystalline aluminum arsenate octahydrate to understand how its hydrated nature influences adsorption processes. The competitive adsorption of other ions, such as phosphate (B84403), is another important area of study, as it can significantly impact the surface reactivity of the material. acs.org
Composite Materials: The incorporation of aluminum arsenate octahydrate into composite materials is a promising strategy for enhancing its properties and creating new functionalities. For example, ternary metal biopolymer composites containing aluminum have shown high adsorption capacities for arsenate. mdpi.com Research into the interfacial reactions within such composites is crucial for understanding their stability and performance. chemrxiv.org The use of advanced characterization techniques, such as transmission electron microscopy (TEM) and energy-dispersive X-ray spectroscopy (EDS), will be essential for probing the interface between aluminum arsenate octahydrate and other components in a composite material. chemrxiv.org
Environmental Behavior: Understanding the environmental fate and transport of aluminum arsenate octahydrate requires a thorough investigation of its interfacial interactions in natural systems. This includes studying its dissolution behavior, its interaction with natural organic matter, and its potential to be transformed by microbial activity.
Design of Next-Generation Materials Utilizing Aluminum Arsenate Octahydrate Structural Motifs
The unique structural features of aluminum arsenate octahydrate can serve as a blueprint for the design of a new generation of functional materials. By understanding the principles that govern its crystal structure, researchers can develop strategies to create novel materials with tailored properties.
Isomorphic Substitution and Solid Solutions: The formation of solid solutions by substituting arsenic with phosphorus in the crystal lattice is a promising avenue for tuning the properties of aluminum arsenate. The synthesis of Fe(III)-Al(III) arsenate solid solutions (Fe₁₋ₓAlₓAsO₄·2H₂O) has demonstrated that the material's properties, such as stability, can be systematically varied by changing the elemental composition. researchgate.net Similar strategies could be applied to aluminum arsenate octahydrate, potentially leading to materials with enhanced thermal stability or modified electronic properties. The synthesis of phosphorus- and arsenic-bearing feldspars through isomorphic substitution further illustrates the potential of this approach to create novel framework structures. scispace.com
Functional Building Blocks: The concept of using specific molecular or nanoscale units as "building blocks" for the assembly of functional materials is gaining traction. mdpi.comnih.gov The arsenate tetrahedron and the aluminum coordination polyhedra in aluminum arsenate octahydrate can be viewed as such building blocks. By controlling the way these units connect, it may be possible to construct materials with predefined architectures and functionalities. This approach could lead to the development of new catalysts, sorbents, or electronic materials. The synthesis of novel aluminophosphates with three-dimensional frameworks built from corner-sharing PO₄ and AlO₄/AlO₅ polyhedra provides a relevant example of this design strategy. acs.orgnih.gov
Exploiting Chemical Diversity: The chemical diversity of arsenate and related compounds offers a rich playground for materials design. For instance, the synthesis of novel alkali cobalt arsenates has revealed complex three-dimensional frameworks with channels occupied by alkali ions. researchgate.net Exploring similar multicomponent systems incorporating aluminum and arsenate could lead to the discovery of new materials with interesting ionic conductivity or magnetic properties. The incorporation of arsenic into functional polymers is another emerging area that could inspire the design of novel hybrid materials. researchgate.net
Q & A
Q. What synthesis protocols are recommended for Aluminum Arsenate Octahydrate, and how can reaction parameters (e.g., pH, temperature) be systematically optimized?
Methodological Answer:
- Begin with co-precipitation methods using stoichiometric ratios of aluminum and arsenate salts under controlled pH (5–7) and temperature (60–80°C) .
- Optimize variables via factorial design (e.g., 2³ full factorial design) to evaluate interactions between pH, temperature, and stirring rate .
- Use chemical software for virtual simulations to predict optimal conditions, minimizing trial-and-error experimentation .
Q. Which characterization techniques are essential to confirm the crystallinity and purity of Aluminum Arsenate Octahydrate?
Methodological Answer:
- Employ X-ray diffraction (XRD) for phase identification and Rietveld refinement for structural validation .
- Supplement with thermogravimetric analysis (TGA) to confirm hydration states and Fourier-transform infrared spectroscopy (FTIR) for arsenate (AsO₄³⁻) bonding confirmation .
- For purity, combine inductively coupled plasma mass spectrometry (ICP-MS) with elemental analysis .
Q. How should researchers conduct a literature review to identify gaps in Aluminum Arsenate Octahydrate’s environmental behavior?
Methodological Answer:
- Use interdisciplinary databases (Web of Science, SciFinder) with keywords like "aluminum arsenate hydration kinetics" or "arsenate speciation" .
- Filter primary sources (peer-reviewed journals) from secondary ones (reviews) and prioritize studies with reproducible methodologies .
- Map contradictions in solubility data using citation-tracking tools to locate foundational studies .
Advanced Research Questions
Q. How can researchers design a multifactorial experiment to analyze the competing effects of ionic strength and organic ligands on Aluminum Arsenate Octahydrate’s stability?
Methodological Answer:
- Implement a mixed-level factorial design (e.g., 3×3×2 design) testing ionic strength (0.01–0.1 M), ligand type (citrate, oxalate), and temperature .
- Use response surface methodology (RSM) to model interactions and identify critical thresholds for phase transitions .
- Validate predictions with in situ Raman spectroscopy to monitor real-time structural changes .
Q. What strategies resolve discrepancies between experimental solubility data and thermodynamic models for Aluminum Arsenate Octahydrate in aqueous systems?
Methodological Answer:
- Cross-validate experimental solubility measurements using both batch equilibration and flow-through reactors under inert atmospheres to avoid oxidation artifacts .
- Reassemble thermodynamic databases (e.g., PHREEQC) with updated activity coefficients for arsenate complexes .
- Perform sensitivity analyses to quantify uncertainties in model parameters (e.g., log K values) .
Q. How can Density Functional Theory (DFT) simulations complement experimental data to predict Aluminum Arsenate Octahydrate’s adsorption behavior on mineral surfaces?
Methodological Answer:
- Build slab models of common mineral substrates (e.g., goethite) and calculate adsorption energies for arsenate ions using software like VASP or Gaussian .
- Compare simulated binding configurations with extended X-ray absorption fine structure (EXAFS) spectroscopy results .
- Refine computational parameters (e.g., solvation effects) to align with empirical zeta potential measurements .
Q. What interdisciplinary approaches are effective in assessing Aluminum Arsenate Octahydrate’s ecotoxicological risks?
Methodological Answer:
- Combine bioavailability assays (e.g., synthetic gastrointestinal extraction for oral bioavailability) with speciation modeling to differentiate toxic arsenate (AsV) from less harmful species .
- Integrate microbial genomic analysis to identify arsenate-reducing bacteria in contaminated soils .
- Use synchrotron-based X-ray fluorescence (XRF) mapping to correlate arsenic distribution with soil mineralogy .
Q. How can in situ spectroscopic techniques elucidate hydration-dehydration mechanisms in Aluminum Arsenate Octahydrate?
Methodological Answer:
- Deploy temperature-controlled XRD coupled with TGA-MS to track lattice parameter shifts and water release patterns during dehydration .
- Pair with nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁷Al) to probe local coordination changes during hydration cycles .
- Compare results with molecular dynamics simulations of water molecule diffusion pathways .
Reproducibility and Data Integrity
Q. What steps ensure reproducibility when replicating Aluminum Arsenate Octahydrate synthesis protocols from heterogeneous literature sources?
Methodological Answer:
- Document all non-standardized parameters (e.g., aging time, drying methods) and validate purity thresholds via independent characterization .
- Use open-source lab notebooks (e.g., LabArchives) for real-time data logging and version control .
- Share raw datasets (XRD, TGA) in public repositories with standardized metadata .
Q. How should researchers address conflicting crystallographic data for Aluminum Arsenate Octahydrate in structural databases?
Methodological Answer:
- Re-examine unit cell parameters using high-resolution synchrotron XRD and compare with Cambridge Structural Database entries .
- Apply R-factor analysis to assess the reliability of legacy data and prioritize studies with refined occupancy factors for water molecules .
- Publish corrected CIF files with detailed refinement protocols to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
